(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
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Overview
Description
(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a heterocyclic compound that features an indazole core structure. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the hydrazone intermediate, which then undergoes cyclization to yield the indazole core. Subsequent functionalization at the 3-position with methanamine completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups at specific positions on the indazole core.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: This compound shares a similar indazole core but differs in the position and nature of the substituents.
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid: Another indazole derivative with distinct substituents that confer different biological activities.
Uniqueness
(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the cyclopentyl group and methanamine moiety provides distinct properties that differentiate it from other indazole derivatives.
Properties
IUPAC Name |
(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-9-12-11-7-3-4-8-13(11)16(15-12)10-5-1-2-6-10/h10H,1-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMGBLFILXPECI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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